Cas no 854936-69-9 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid)
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridineacetic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-2-yl)acetic acid
- EN300-1556537
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-2-yl)acetic acid
- AB33293
- SCHEMBL12237521
- 854936-69-9
- AB33297
- (R)-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-PYRIDIN-2-YL-ACETIC ACID
- (S)-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-PYRIDIN-2-YL-ACETIC ACID
- 1228561-77-0
- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid
-
- Inchi: 1S/C22H18N2O4/c25-21(26)20(19-11-5-6-12-23-19)24-22(27)28-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18,20H,13H2,(H,24,27)(H,25,26)
- InChI Key: PGGAWZNGYYNWNO-UHFFFAOYSA-N
- SMILES: C1(C(NC(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C(O)=O)=NC=CC=C1
Computed Properties
- Exact Mass: 374.12665706g/mol
- Monoisotopic Mass: 374.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 547
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 88.5Ų
Experimental Properties
- Density: 1.334±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 618.4±55.0 °C(Predicted)
- pka: 2.40±0.10(Predicted)
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1556537-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-2-yl)acetic acid |
854936-69-9 | 0.05g |
$2637.0 | 2023-06-05 | ||
| Enamine | EN300-1556537-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-2-yl)acetic acid |
854936-69-9 | 0.1g |
$2762.0 | 2023-06-05 | ||
| Enamine | EN300-1556537-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-2-yl)acetic acid |
854936-69-9 | 0.25g |
$2889.0 | 2023-06-05 | ||
| Enamine | EN300-1556537-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-2-yl)acetic acid |
854936-69-9 | 0.5g |
$3014.0 | 2023-06-05 | ||
| Enamine | EN300-1556537-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-2-yl)acetic acid |
854936-69-9 | 1g |
$3139.0 | 2023-06-05 | ||
| Enamine | EN300-1556537-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-2-yl)acetic acid |
854936-69-9 | 2.5g |
$6155.0 | 2023-06-05 | ||
| Enamine | EN300-1556537-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-2-yl)acetic acid |
854936-69-9 | 5g |
$9107.0 | 2023-06-05 | ||
| Enamine | EN300-1556537-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-2-yl)acetic acid |
854936-69-9 | 10g |
$13504.0 | 2023-06-05 | ||
| Enamine | EN300-1556537-50mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-2-yl)acetic acid |
854936-69-9 | 50mg |
$1261.0 | 2023-09-25 | ||
| Enamine | EN300-1556537-100mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-2-yl)acetic acid |
854936-69-9 | 100mg |
$1320.0 | 2023-09-25 |
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid
Comprehensive Guide to 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid (CAS No. 854936-69-9)
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid (CAS No. 854936-69-9) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound features a unique combination of a pyridine ring and an Fmoc-protected amino group, making it valuable for constructing complex peptide structures. Researchers frequently search for this compound due to its role in drug discovery and bioconjugation, particularly in developing targeted therapies and diagnostic agents.
The Fmoc group in 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid provides excellent protection for the amino functionality during solid-phase peptide synthesis (SPPS), a technique dominating modern peptide production. This aligns with current trends in precision medicine, where customized peptides are increasingly important. The pyridine moiety offers additional coordination sites, making this derivative useful in creating metal-binding peptides – a hot topic in catalysis and biomaterials research.
In the context of AI-assisted drug design, compounds like 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid are gaining attention as building blocks for machine learning-based molecular generation. The pharmaceutical industry's shift toward peptide-based therapeutics has increased demand for such specialized amino acid derivatives, particularly for developing GPCR-targeting drugs and cyclic peptides with enhanced stability.
The synthesis and application of Fmoc-protected amino acids like CAS No. 854936-69-9 represent a critical area in green chemistry initiatives. Researchers are exploring more sustainable methods for producing these compounds, responding to the growing market demand for environmentally friendly chemical processes. This aligns with frequent searches for green peptide synthesis and sustainable pharmaceutical manufacturing in scientific literature and patent databases.
From a technical perspective, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid demonstrates excellent compatibility with standard Fmoc chemistry protocols, maintaining stability under typical SPPS conditions. The compound's pyridine nitrogen can participate in various non-covalent interactions, making it valuable for designing peptides with specific secondary structures or protein-binding capabilities – a key consideration in current structural biology research.
The growing interest in peptide-drug conjugates has further highlighted the importance of derivatives like 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid. These conjugates represent a promising approach in targeted drug delivery, particularly for cancer therapeutics, where the pyridine moiety can contribute to receptor binding or metal coordination in diagnostic agents. This connects to trending searches about next-generation peptide therapeutics and smart drug delivery systems.
Quality control of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid typically involves advanced analytical techniques such as HPLC and mass spectrometry, reflecting the pharmaceutical industry's emphasis on high-purity building blocks for peptide synthesis. The compound's stability profile and storage conditions are frequent topics in technical inquiries, especially regarding its use in automated peptide synthesizers and high-throughput screening applications.
Looking at market dynamics, the demand for specialized Fmoc-amino acids like CAS No. 854936-69-9 continues to grow alongside the expansion of the therapeutic peptides market, projected to exceed $50 billion by 2025. This growth drives innovation in custom amino acid synthesis and protected amino acid derivatives, with particular focus on compounds that enable novel peptide architectures and bioactive conformations.
In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(pyridin-2-yl)acetic acid represents a versatile tool in modern peptide science, bridging fundamental research and therapeutic development. Its unique structural features address multiple current challenges in drug discovery, from improving peptide stability to enabling sophisticated molecular recognition systems – making it a compound of enduring interest in both academic and industrial settings.
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